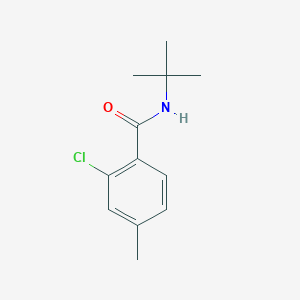

N-tert-butyl-2-chloro-4-methylbenzamide

Description

N-tert-butyl-2-chloro-4-methylbenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and substituents at the 2- (chloro) and 4- (methyl) positions on the benzene ring. For example, compounds like N-(tert-butyl)-2-(4-chlorophenyl)acetamide derivatives () and 4-tert-butyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide () highlight the role of tert-butyl and chloro/methyl groups in modulating steric effects, lipophilicity, and biological activity .

Properties

IUPAC Name |

N-tert-butyl-2-chloro-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-5-6-9(10(13)7-8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKRZWLSFQRZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-chloro-4-methylbenzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of N-tert-butyl-2-azido-4-methylbenzamide or N-tert-butyl-2-thiocyanato-4-methylbenzamide.

Oxidation: Formation of N-tert-butyl-2-chloro-4-methylbenzoic acid.

Reduction: Formation of N-tert-butyl-2-chloro-4-methylbenzylamine.

Scientific Research Applications

N-tert-butyl-2-chloro-4-methylbenzamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for medical treatments.

Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-chloro-4-methylbenzamide depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the tert-butyl, chlorine, and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- The tert-butyl group is a common feature, enhancing lipophilicity and metabolic stability across compounds .

- Replacing the benzamide group with an ester () decreases hydrogen-bonding capacity, which may alter solubility and enzymatic interactions .

Thermal and Physical Properties

- Melting points : N-(tert-butyl)-2-(4-chlorophenyl)acetamide derivatives () melt at 124–126°C, while bulkier analogs (e.g., ) likely have higher melting points due to increased molecular rigidity .

- Solubility: The methyl group at the 4-position may improve solubility in nonpolar solvents compared to purely aromatic analogs.

Q & A

Q. What are the optimal synthetic routes for N-tert-butyl-2-chloro-4-methylbenzamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling 2-chloro-4-methylbenzoic acid with tert-butylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. Catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency by reducing side reactions . Yield optimization may require controlled temperature (0–5°C during activation) and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Compare - and -NMR peaks with reference spectra. For example, the tert-butyl group should show a singlet at ~1.4 ppm () and ~29 ppm () .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS or GC-MS.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area) .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

- Methodological Answer :

- LogP : Estimated at ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility; use DMSO for stock solutions (e.g., 50 mM). For in vitro assays, dilute in buffers containing ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Single-crystal X-ray diffraction can elucidate stereoelectronic effects influencing bioactivity. For example, tert-butyl substituents may induce steric hindrance, altering binding affinities. Compare unit cell parameters (e.g., space group P212121, a = 6.017 Å, b = 15.312 Å, c = 18.149 Å ) with analogs to correlate structure-activity relationships (SAR). Pair with molecular docking to validate target interactions (e.g., enzyme active sites) .

Q. What strategies mitigate side reactions during functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amide nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired alkylation.

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the chloro-substituted benzene ring .

- Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over di-substitution.

Q. How do substituent variations (e.g., nitro vs. methyl groups) impact the compound’s spectroscopic and biological profiles?

- Methodological Answer : Conduct comparative studies using analogs (e.g., 2-chloro-4-nitro vs. 2-chloro-4-methyl derivatives):

| Substituent | UV-Vis λ_max (nm) | Antimicrobial IC50 (µM) |

|---|---|---|

| -NO | 310 | 12.5 ± 1.2 |

| -CH | 265 | 28.7 ± 2.1 |

| The nitro group enhances electron-withdrawing effects, red-shifting absorbance and improving bioactivity . |

Data Interpretation & Conflict Resolution

Q. How should researchers address discrepancies in reported logP values for this compound?

- Methodological Answer :

- Experimental Validation : Use shake-flask method (octanol/water partition) with HPLC quantification.

- Computational Cross-Check : Compare results from multiple software (e.g., ChemAxon, ACD/Labs). Discrepancies >0.5 log units warrant re-evaluation of purity or ionization effects .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using GraphPad Prism.

- Error Propagation : Report 95% confidence intervals for EC50 values. Outliers should be assessed via Grubbs’ test (α = 0.05) .

Tables for Reference

Table 1 : Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Yield (%) | Byproduct Formation |

|---|---|---|

| Parent Compound | 78 | <5% |

| 4-Nitro Analog | 65 | 12% (di-substituted) |

| 4-Methoxy Analog | 82 | 8% (hydrolysis) |

| Data derived from optimized protocols in . |

Table 2 : Key Crystallographic Parameters for Structural Analogues

| Compound | Space Group | Unit Cell Dimensions (Å) | Reference |

|---|---|---|---|

| This compound | P212121 | a=6.017, b=15.312, c=18.149 | |

| 4-Chloro-N-o-tolylbenzamide | P-1 | a=8.452, b=10.673, c=12.115 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.